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This in-depth technical guide provides a comprehensive overview of the primary objectives and

endpoints of the pivotal CA224-020 clinical trial (NCT01968109). The CA224-020 trial, a Phase

1/2a study, was designed to evaluate the safety, tolerability, and efficacy of the anti-LAG-3

monoclonal antibody, relatlimab (BMS-986016), both as a monotherapy and in combination

with the anti-PD-1 monoclonal antibody, nivolumab (BMS-936558), in patients with advanced

solid tumors.[1][2][3] This document details the trial's structured approach, from initial dose-

finding to cohort expansion and targeted evaluation in specific patient populations.

Trial Design and Objectives
The CA224-020 trial was a multi-part study meticulously designed to systematically assess a

novel immunotherapy combination. The overarching goal was to determine the safety and

efficacy of targeting two distinct immune checkpoint pathways, LAG-3 and PD-1, to enhance

anti-tumor immunity.[1][4]

The trial was structured into the following parts:

Part A: Dose Escalation of Relatlimab Monotherapy: The initial phase focused on

determining the safety and tolerability of increasing doses of relatlimab administered alone.

The primary objective was to identify the maximum tolerated dose (MTD) and/or the

recommended Phase 2 dose (RP2D) of relatlimab monotherapy.
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Part B: Dose Escalation of Relatlimab in Combination with Nivolumab: This part of the study

evaluated the safety and tolerability of increasing doses of relatlimab administered

concurrently with a standard dose of nivolumab. Similar to Part A, the primary objective was

to establish the MTD and/or RP2D for the combination therapy.

Part C: Cohort Expansion: Following the determination of the RP2D for the combination

therapy, Part C involved enrolling larger cohorts of patients with specific types of advanced

solid tumors to further evaluate the safety, tolerability, and preliminary anti-tumor activity of

the combination.[1] The primary objective was to gather more extensive safety and efficacy

data in select tumor types.

Part D: Melanoma Cohort: This part of the trial specifically focused on patients with

advanced melanoma whose disease had progressed on or after prior anti-PD-1 or anti-PD-

L1 therapy.[5] The primary objectives for this cohort were to definitively assess the safety

and objective response rate (ORR) of the relatlimab and nivolumab combination in this

heavily pre-treated patient population.[5]

Primary Objectives and Endpoints by Trial Part
The primary objectives and their corresponding endpoints were tailored to the specific goals of

each part of the CA224-020 trial.
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Trial Part Primary Objectives Primary Endpoints

Part A & B (Dose Escalation)

To determine the safety and

tolerability of relatlimab

monotherapy and in

combination with nivolumab.

- Incidence and severity of

Dose-Limiting Toxicities

(DLTs).- Incidence of adverse

events (AEs), serious adverse

events (SAEs), and AEs

leading to discontinuation.-

Determination of the Maximum

Tolerated Dose (MTD).-

Identification of the

Recommended Phase 2 Dose

(RP2D).

To characterize the

pharmacokinetic profile of

relatlimab.

- Pharmacokinetic parameters

(e.g., Cmax, AUC).

Part C (Cohort Expansion)

To further evaluate the safety

and tolerability of the

combination therapy in specific

tumor types.

- Incidence and severity of

AEs, SAEs, and AEs leading to

discontinuation.

To assess the preliminary anti-

tumor activity of the

combination therapy.

- Objective Response Rate

(ORR) per RECIST v1.1.

Part D (Melanoma Cohort)

To assess the safety and

tolerability of the combination

therapy in patients with

advanced melanoma post-PD-

1/L1 therapy.

- Incidence and severity of

AEs, SAEs, and AEs leading to

discontinuation.

To determine the anti-tumor

activity of the combination

therapy in this patient

population.

- Objective Response Rate

(ORR) per RECIST v1.1, as

determined by Blinded

Independent Central Review

(BICR).[5]
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Experimental Protocols
Dose Escalation and Determination of MTD/RP2D
The dose escalation phases (Parts A and B) of the trial employed a conventional 3+3 cohort

design. This is a standard, rule-based method in Phase 1 oncology trials to ensure patient

safety while gradually increasing the dose of the investigational drug. In this design, a cohort of

three patients is treated at a specific dose level. If no dose-limiting toxicities (DLTs) are

observed, the next cohort of three patients is enrolled at a higher dose level. If one of three

patients experiences a DLT, an additional three patients are enrolled at the same dose level.

The MTD is generally defined as the dose level at which no more than one of six patients

experiences a DLT. The RP2D is then selected based on the MTD and other factors such as

pharmacokinetic data and any observed anti-tumor activity.

While the specific protocol-defined DLTs for the CA224-020 trial are not publicly available, DLTs

in oncology immunotherapy trials are typically defined as specific types and grades of adverse

events occurring within the first cycle of treatment that are considered unacceptable. These

often include, but are not limited to, Grade 4 hematologic toxicities, Grade 3 or 4 non-

hematologic toxicities, and any treatment-related toxicity leading to significant treatment delay

or discontinuation.

Safety Assessment
The safety and tolerability of the treatment regimens were continuously monitored throughout

the trial.[1] Adverse events (AEs) were graded according to the National Cancer Institute's

Common Terminology Criteria for Adverse Events (CTCAE). This standardized grading system

(ranging from Grade 1 for mild AEs to Grade 5 for death related to an AE) allows for consistent

reporting and analysis of toxicity data across clinical trials. The safety monitoring plan included

regular clinical assessments, laboratory tests, and imaging studies to detect and manage any

potential treatment-related side effects.

Efficacy Assessment
The anti-tumor activity of relatlimab, alone or in combination with nivolumab, was primarily

assessed using the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST v1.1).

RECIST v1.1 provides a standardized methodology for measuring tumor lesions and

categorizing the objective response to treatment. The key efficacy endpoint, Objective
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Response Rate (ORR), represents the proportion of patients who have a complete response

(disappearance of all target lesions) or a partial response (at least a 30% decrease in the sum

of diameters of target lesions). For Part D of the trial, the ORR was a co-primary endpoint and

was assessed by a Blinded Independent Central Review (BICR) to ensure unbiased

evaluation.[5]

Signaling Pathway and Experimental Workflow
LAG-3 and PD-1 Co-inhibitory Signaling Pathway
Lymphocyte-activation gene 3 (LAG-3) and programmed cell death protein 1 (PD-1) are both

inhibitory receptors expressed on the surface of activated T cells. They play a crucial role in

regulating T cell function and preventing excessive immune responses, but can also be co-

opted by tumors to evade immune destruction.

LAG-3 and PD-1 Co-inhibitory Signaling Pathway in T-Cell Regulation
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Caption: Dual blockade of LAG-3 and PD-1 pathways enhances T-cell activation.

CA224-020 Trial Workflow
The logical flow of the CA224-020 trial followed a sequential and data-driven approach, starting

with dose-finding and safety assessment before proceeding to larger-scale efficacy evaluation.
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CA224-020 Trial Workflow
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Caption: Logical progression of the CA224-020 trial from dose escalation to cohort expansion.

Quantitative Data Summary
The following table summarizes key efficacy endpoints from Part D of the CA224-020 trial in

patients with advanced melanoma who had progressed on prior anti-PD-1/PD-L1 therapy.[5]

The data are presented for two cohorts: D1 (patients who received one prior line of anti-PD-

(L)1 therapy) and D2 (patients who received at least one prior line of anti-PD-(L)1 therapy).
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Endpoint Cohort D1 (n=354) Cohort D2 (n=164)

Objective Response Rate

(ORR), % (95% CI)
12.0 (8.8-15.8) 9.2 (5.2-14.7)

Median Duration of Response

(DOR), months (95% CI)
Not Reached (12.9-NR) 12.8 (6.9-12.9)

Median Progression-Free

Survival (PFS), months (95%

CI)

2.1 (1.9-3.5) 3.2 (1.9-3.6)

6-Month PFS Rate, % (95%

CI)
29.1 (24.2-34.1) 27.7 (20.5-35.4)

Grade 3-4 Treatment-Related

Adverse Events, %
15.0 12.8

This technical guide provides a detailed examination of the primary objectives and endpoints of

the CA224-020 trial. The study's design, from its careful dose-escalation phases to the focused

evaluation in a resistant melanoma population, has been instrumental in defining the clinical

utility of dual LAG-3 and PD-1 blockade. The data generated from this trial have significantly

contributed to the understanding of this novel immunotherapy combination and its role in the

treatment of advanced solid tumors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. hra.nhs.uk [hra.nhs.uk]

2. A Phase I/2a Dose Escalation and Cohort Expansion Study of the Safety, Tolerability, and
Efficacy of Anti LAG-3 Monoclonal Antibody (BMS-986016) Administered Alone and in
Combination with Anti PD-1 Monoclonal Antibody (Nivolumab, BMS-936558) in Advanced
Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1668191?utm_src=pdf-body
https://www.benchchem.com/product/b1668191?utm_src=pdf-custom-synthesis
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/ca224-020-anti-lag-3-with-nivolumab-in-advanced-soild-tumors/
https://www.dana-farber.org/clinical-trials/13-410
https://www.dana-farber.org/clinical-trials/13-410
https://www.dana-farber.org/clinical-trials/13-410
https://www.dana-farber.org/clinical-trials/13-410
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. bcan.org [bcan.org]

4. An Investigational Immuno-therapy Study to Assess the Safety, Tolerability and
Effectiveness of Anti-LAG-3 With and Without Anti-PD-1 in the Treatment of Solid Tumors |
BMS Clinical Trials [bmsclinicaltrials.com]

5. cancernetwork.com [cancernetwork.com]

To cite this document: BenchChem. [A Technical Guide to the CA224-020 Trial: Primary
Objectives and Endpoints]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668191#ca224-020-trial-primary-objectives-and-
endpoints]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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